5-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
5-Chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, also known as CM-BT, is a chemical compound that has been used in a variety of scientific applications in the fields of organic chemistry and biochemistry. It is a heterocyclic amine, which is a type of organic compound that contains a nitrogen atom in a ring-like structure. CM-BT is a versatile compound, with a wide range of uses, including drug synthesis and biochemical research.
Scientific Research Applications
Chemistry and Properties
5-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, as part of the broader class of benzothiazole compounds, demonstrates versatile chemical properties and biological activities. These compounds have been a subject of extensive study due to their varied applications, including spectroscopic properties, magnetic properties, and potential biological and electrochemical activities. The preparation procedures and properties of benzothiazoles, including their protonated and/or deprotonated forms, have been thoroughly reviewed, highlighting the potential for further research in unknown analogues (Boča, Jameson, & Linert, 2011).
Biological Activities
The heterocyclic structure of benzothiazoles, akin to 5-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, is known to exhibit significant biological activity. Heterocyclic aromatic amines (HAAs), including benzothiazoles, have been identified as probable carcinogenic substances, mainly generated in meat products during thermal processing. The knowledge regarding the formation, mitigation, metabolism, biomarkers for exposure, hazard control, and risk assessment of HAAs has been comprehensively reviewed. These studies underscore the importance of reducing HAAs during food processing and controlling their intake to mitigate health risks (Chen, Jia, Zhu, Mao, & Zhang, 2020).
Potential in Drug Synthesis
The unique chemical structure of 5-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine makes it a candidate for synthesizing novel Central Nervous System (CNS) acting drugs. Research has indicated that heterocycles containing nitrogen, sulfur, or oxygen atoms, similar to the structure of benzothiazoles, form a significant class of organic compounds. These heterocycles are potentially beneficial in synthesizing compounds with CNS activity, ranging from depression to convulsion effects (Saganuwan, 2017).
properties
IUPAC Name |
5-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3S/c1-9-11(15)4-5-12-13(9)18-14(19-12)17-8-10-3-2-6-16-7-10/h2-7H,8H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOLODXYFKLPCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NCC3=CN=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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